CC-671

TTK inhibitor CLK2 inhibitor kinase selectivity

CC-671 is a uniquely differentiated dual TTK/CLK2 inhibitor (IC₅₀: 5/3 nM) that simultaneously disrupts mitotic exit and pre-mRNA splicing, inducing synthetic lethality in TNBC cells with compromised G1-S checkpoints. Unlike single-target TTK or CLK inhibitors, CC-671 also selectively antagonizes ABCG2-mediated MDR in lung cancer, enhancing intracellular chemotherapeutic accumulation—a function absent in other TTK agents. Nominated for IND-enabling studies, this tool compound is ideal for translational oncology research and biomarker-driven patient enrichment strategies. Available in mg to g quantities with batch-specific QC documentation.

Molecular Formula C28H28N6O4
Molecular Weight 512.6 g/mol
Cat. No. B10790134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-671
Molecular FormulaC28H28N6O4
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6
InChIInChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34)
InChIKeyCWJLAVRXVFHDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CC-671: Dual TTK/CLK2 Kinase Inhibitor for Triple-Negative Breast Cancer and MDR Reversal Research


CC-671 is a potent, selective, dual inhibitor of TTK (Mps1) and CLK2, identified via a phenotypic screen and advanced to IND-enabling studies for triple-negative breast cancer (TNBC) therapy [1]. It exhibits IC50 values of 5 nM for TTK and 3 nM for CLK2 in biochemical assays [1][2]. CC-671 also selectively antagonizes ABCG2-mediated multidrug resistance (MDR) in lung cancer cells, enhancing chemotherapeutic efficacy [3].

CC-671: Why Substitution with Single-Target TTK or CLK Inhibitors Is Not Recommended


Unlike single-target TTK inhibitors (e.g., CFI-402257, BAY 1217389, MPI-0479605) or CLK inhibitors, CC-671 possesses a unique dual TTK/CLK2 inhibition profile that simultaneously disrupts both mitotic exit and pre-mRNA splicing, leading to synthetic lethality in cells with a compromised G1-S checkpoint [1][2]. This dual mechanism is critical for its preferential cytotoxicity against TNBC cells over luminal breast cancer cells, and its additional function as an ABCG2 MDR reversal agent is not shared by other TTK inhibitors [2][3].

CC-671: Quantitative Evidence for Differentiation from TTK Inhibitor Comparators


Unique Dual TTK/CLK2 Inhibition versus Single-Target TTK Inhibitors

CC-671 potently inhibits both TTK and CLK2 with nanomolar IC50 values. In contrast, the comparators CFI-402257, BAY 1217389, and MPI-0479605 are selective TTK inhibitors with minimal or no reported CLK2 activity [1][2]. This dual inhibition profile is unique to CC-671 among these TTK inhibitors [3].

TTK inhibitor CLK2 inhibitor kinase selectivity

Differential Kinase Selectivity: CC-671 vs. BAY 1217389

CC-671 demonstrates high selectivity for TTK and CLK2, with weak inhibition of only five off-target kinases (DYRK3, DYRK1A, PHKG, DYRK1B, and CLK1) at a 3 μM screening concentration . In contrast, BAY 1217389 shows binding to a wider range of kinases, including PDGFRβ (<10 nM) and KIT (10-100 nM), among others [1].

kinase selectivity off-target profiling TTK inhibitor

ABCG2-Mediated Multidrug Resistance Reversal: A Unique CC-671 Activity

CC-671 acts as an effective ABCG2 reversal agent, enhancing the efficacy of chemotherapeutic drugs in ABCG2-overexpressing lung cancer cells [1]. This activity is not shared by other TTK inhibitors like CFI-402257 or BAY 1217389, which have not been reported to modulate ABCG2 function [2].

ABCG2 multidrug resistance MDR reversal

CC-671: Validated Application Scenarios in Cancer Research and Drug Discovery


Investigating Synthetic Lethality and G1-S Checkpoint Dysfunction in Triple-Negative Breast Cancer

Use CC-671 to study synthetic lethality in TNBC cells with a compromised G1-S checkpoint [1]. Its dual TTK/CLK2 inhibition specifically induces apoptosis in these cells, providing a unique tool for mechanistic studies and biomarker discovery [2].

Overcoming ABCG2-Mediated Multidrug Resistance in Lung Cancer

Employ CC-671 as a reversal agent to inhibit ABCG2-mediated drug efflux, thereby increasing the intracellular accumulation and efficacy of chemotherapeutic agents in MDR lung cancer cells [1]. This application is unique to CC-671 among TTK inhibitors [2].

Probing the Combined Inhibition of Mitotic Exit and Pre-mRNA Splicing

Leverage CC-671's balanced dual inhibition of TTK and CLK2 to simultaneously disrupt mitotic progression and pre-mRNA splicing, enabling research into the therapeutic potential of targeting both pathways in cancer [1].

Validating Patient Selection Strategies for Dual TTK/CLK2 Inhibitors

Use CC-671 to validate gene expression signatures and patient enrichment strategies for dual TTK/CLK2 inhibitors, as identified in preclinical studies, to guide clinical trial design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC-671

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.